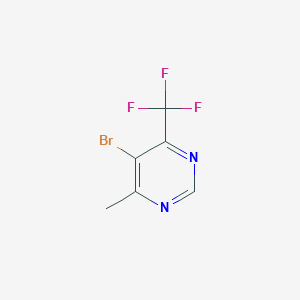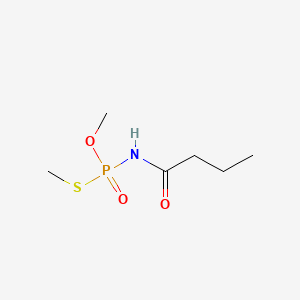
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a bromine atom at position 5, a methyl group at position 4, and a trifluoromethyl group at position 6. These substituents confer unique chemical properties and reactivity to the molecule, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine typically involves the bromination of 4-methyl-6-(trifluoromethyl)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) in ethanol or methanol.
Major Products Formed
Substitution Reactions: Formation of 4-methyl-6-(trifluoromethyl)pyrimidine derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Formation of biaryl or alkyl-aryl compounds with extended conjugation and potential biological activity.
Reduction Reactions: Formation of 4-methyl-6-(trifluoromethyl)pyrimidine.
Aplicaciones Científicas De Investigación
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its unique substituent pattern.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its target and exert its biological effects. The bromine atom can serve as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the methyl group at position 4, which may affect its reactivity and biological activity.
4-Methyl-6-(trifluoromethyl)pyrimidine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
5-Bromo-6-(trifluoromethyl)pyrimidine: Lacks the methyl group, which may influence its chemical properties and applications.
Uniqueness
5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and trifluoromethyl groups allows for versatile chemical transformations and enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H4BrF3N2 |
|---|---|
Peso molecular |
241.01 g/mol |
Nombre IUPAC |
5-bromo-4-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4BrF3N2/c1-3-4(7)5(6(8,9)10)12-2-11-3/h2H,1H3 |
Clave InChI |
DTYVFQREMRKBHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=N1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)



![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)
![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)

![5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13977845.png)






